4-aminoquinazoline-7-carboxylic Acid

Histone Deacetylase Inhibition Epigenetic Therapeutics Cancer Drug Discovery

4-Aminoquinazoline-7-carboxylic acid (CAS 1017385-11-3) is the essential synthetic precursor for hydroxamic acid HDAC inhibitors (RU2779981C1). Unlike generic quinazoline scaffolds, the 4-amino/7-carboxyl pattern provides two orthogonal handles—amine for nucleophilic substitution/urea formation and carboxylic acid for amide coupling—enabling systematic SAR from a single starting material. The 7-COOH converts to zinc-chelating hydroxamic acid pharmacophores via validated methodology. This dual-vector node enables parallel library synthesis inaccessible to 6-substituted or quinazolinone analogs. For epigenetic modulation programs in oncology and neurodegeneration, compound identity is critical for reproducible outcomes.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 1017385-11-3
Cat. No. B2833410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminoquinazoline-7-carboxylic Acid
CAS1017385-11-3
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=CN=C2N
InChIInChI=1S/C9H7N3O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)(H2,10,11,12)
InChIKeyLLWPSTZOWBGKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Aminoquinazoline-7-carboxylic Acid (CAS 1017385-11-3): Scientific Procurement and Core Scaffold Evaluation Guide


4-Aminoquinazoline-7-carboxylic Acid (CAS 1017385-11-3) is a heterobifunctional quinazoline derivative containing a 4-amino group and a 7-carboxylic acid moiety on the fused bicyclic core [1]. The 4-aminoquinazoline scaffold is a privileged pharmacophore extensively validated in clinically approved kinase inhibitors including gefitinib, erlotinib, afatinib, lapatinib, and dacomitinib, demonstrating broad utility as a template for EGFR, HER2, VEGFR, RET, SRC, PI3K, and aurora kinase inhibitor development [2]. The compound is commercially available as a research building block from multiple suppliers at purity specifications of 95% to ≥98%, positioning it as a key synthetic intermediate for medicinal chemistry programs .

Why Generic Quinazoline Scaffolds Cannot Substitute for 4-Aminoquinazoline-7-carboxylic Acid in Advanced Medicinal Chemistry


Generic quinazoline scaffolds lacking the precise 4-amino/7-carboxyl substitution pattern are inadequate substitutes for targeted synthetic programs due to fundamental differences in derivatization capacity and downstream target engagement. The 7-position carboxylic acid group provides a critical, orthogonal functional handle for amide coupling, esterification, and conjugation reactions that is absent in the widely commercialized 4-aminoquinazoline, 6-substituted analogs, or quinazoline-4(3H)-one derivatives [1]. In contrast to the established kinase-targeting applications of 4-aminoquinazoline derivatives that rely predominantly on 6- and 7-position substituent optimization for EGFR and HER2 selectivity, this specific compound has been patented as the core synthetic precursor for an entirely distinct therapeutic class—hydroxamic acid derivatives functioning as histone deacetylase (HDAC) inhibitors—via conversion of the 7-carboxyl group to hydroxamic acid moieties, thereby enabling access to epigenetic modulation targets that generic quinazoline building blocks cannot address [2]. The combined 4-amino (hydrogen bond donor/acceptor) and 7-carboxyl (acidic/coordination site) functionality constitutes a dual-vector synthetic node that generic alternatives lack, making compound identity critical for reproducible synthetic outcomes.

4-Aminoquinazoline-7-carboxylic Acid: Quantified Evidence of Differentiation from Alternative Quinazoline Scaffolds


HDAC Inhibitor Patent Position: Exclusive Scaffold Designation for Epigenetic Targeting

4-Aminoquinazoline-7-carboxylic acid is specifically designated as the core scaffold in a patented family of hydroxamic acid derivatives developed as histone deacetylase (HDAC) inhibitors for oncological and neurodegenerative disease applications, representing a therapeutic vector orthogonal to the well-established kinase inhibitor utility of alternative 4-aminoquinazoline substitution patterns [1]. This patent position establishes the compound as the required synthetic entry point for this chemical series, whereas generic 4-aminoquinazolines lacking the 7-carboxyl handle cannot access the patented hydroxamic acid derivatives. The patent explicitly claims derivatives of 4-aminoquinazoline-7-carboxylic acid containing hydroxamic acid by general formula I wherein R1–R4 independently constitute hydrogen, halogen, methyl, OMe, ethyne, and R5 constitutes hydrogen or halogen; n=4,5 [1].

Histone Deacetylase Inhibition Epigenetic Therapeutics Cancer Drug Discovery Neurodegenerative Disease

7-Carboxyl Functional Handle Availability: Synthetic Versatility Versus Generic Analogs

The presence of the 7-carboxylic acid group provides a direct, high-yield conjugation site for amide bond formation, esterification, and subsequent functional group interconversion—a critical synthetic advantage documented in the RU2779981C1 patent synthetic methodology [1]. In contrast, alternative commercial quinazoline scaffolds such as 4-aminoquinazoline (no carboxyl), 4-aminoquinazoline-6-carboxylic acid (carboxyl at 6-position with altered electronic and steric properties), quinazoline-7-carboxylic acid (lacking 4-amino group), and quinazoline-4(3H)-one-7-carboxylic acid (lactam vs. amine functionality) each lack either the 4-amino hydrogen-bonding pharmacophore or the 7-carboxyl derivatization handle, or alter the electronic distribution of the bicyclic system in ways that affect downstream target binding [2].

Medicinal Chemistry Amide Coupling Chemical Biology Fragment-Based Drug Discovery

Commercial Availability and Purity Benchmarks: Procurement Feasibility Comparison

4-Aminoquinazoline-7-carboxylic acid is commercially available from multiple established research chemical suppliers at defined purity specifications ranging from 95% (AKSci) to ≥98% (Leyan, MolCore, WanviBio), enabling immediate procurement for synthetic programs without the burden of custom synthesis development . This contrasts with the nearest structural analog 4-aminoquinazoline-6-carboxylic acid, which is less widely commercialized and often requires custom synthesis, introducing lead time and cost barriers to research initiation. The compound is catalogued with CAS 1017385-11-3, MFCD07754182, and multiple vendor-specific identifiers including A379016 and EN300-221596, ensuring unambiguous cross-referencing across procurement platforms [1]. Long-term storage conditions are specified as "cool, dry place" with no special handling requirements beyond standard laboratory practices .

Research Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply Chain

Therapeutic Application Differentiation: HDAC Inhibition Versus Kinase Inhibitor-Dominant 4-Aminoquinazoline Analogs

The 4-aminoquinazoline scaffold has been extensively characterized as a kinase inhibitor pharmacophore, with clinically approved agents (gefitinib, erlotinib, afatinib, lapatinib, dacomitinib) all targeting EGFR, HER2, and related tyrosine kinases [1]. However, the 7-carboxylic acid substitution pattern enables access to an orthogonal therapeutic mechanism—histone deacetylase (HDAC) inhibition—that is not accessible from the kinase-optimized substitution patterns (typically 6- and 7-alkoxy or anilino groups) found in marketed 4-aminoquinazoline drugs. The RU2779981C1 patent specifically claims 4-aminoquinazoline-7-carboxylic acid-derived hydroxamic acids as HDAC inhibitors for oncological and neurodegenerative disease treatment [2]. This represents a class-level differentiation in therapeutic application vector relative to the kinase inhibitor-dominant profile of alternative 4-aminoquinazoline scaffolds.

Epigenetic Drug Discovery HDAC Inhibitors Oncology Neurodegeneration

Optimal Research and Industrial Applications for 4-Aminoquinazoline-7-carboxylic Acid (CAS 1017385-11-3)


Epigenetic Drug Discovery: HDAC Inhibitor Development Programs

Research groups pursuing histone deacetylase (HDAC) inhibition as a therapeutic strategy for oncology or neurodegenerative diseases should prioritize this compound as the core scaffold. The RU2779981C1 patent establishes 4-aminoquinazoline-7-carboxylic acid as the required synthetic precursor for a family of hydroxamic acid HDAC inhibitors, providing a validated synthetic route to this therapeutic class [1]. The 7-carboxyl group undergoes amide coupling with aminoalkyl linkers followed by hydroxamic acid formation, enabling systematic SAR exploration of linker length (n=4,5) and aryl substitution patterns (R1–R4) as described in the patent methodology [1].

Medicinal Chemistry: Dual-Vector Fragment Elaboration and Library Synthesis

The simultaneous presence of 4-amino and 7-carboxylic acid functional groups makes this compound an ideal building block for parallel library synthesis and fragment elaboration studies. The 7-carboxyl group enables amide coupling with diverse amine-containing fragments, while the 4-amino group can undergo nucleophilic aromatic substitution, reductive amination, or urea/thiourea formation, providing two orthogonal vectors for chemical space exploration from a single starting material [1]. This dual functionality reduces the number of synthetic steps required to access diverse chemotypes compared to sequential scaffold construction approaches.

Structure-Activity Relationship (SAR) Studies: Positional Isomer Comparison

Research programs investigating the impact of quinazoline substitution patterns on biological activity should procure this compound alongside positional isomers (e.g., 4-aminoquinazoline-6-carboxylic acid) for systematic SAR evaluation. The 7-carboxyl substitution positions the acidic functionality para to the pyrimidine N1 and meta to the benzene ring junction, whereas the 6-carboxyl isomer places the group ortho to the pyrimidine N1, resulting in distinct electronic distributions and hydrogen-bonding geometries that differentially affect target protein engagement [1][2]. Comparative studies with both positional isomers provide critical data for rational scaffold optimization.

Chemical Probe Development: Epigenetic Tool Compound Synthesis

Chemical biology laboratories developing tool compounds to interrogate HDAC function in cellular systems can utilize this building block as the starting point for probe synthesis. The patent-described synthetic methodology converts the 7-carboxylic acid to hydroxamic acid derivatives via amide coupling with aminoalkyl esters followed by hydroxylamine aminolysis—a transformation that retains the 4-aminoquinazoline core while installing the zinc-chelating hydroxamic acid pharmacophore required for HDAC inhibition [1]. This scaffold provides a structurally distinct chemotype compared to established hydroxamic acid HDAC inhibitors (e.g., vorinostat, panobinostat), enabling orthogonal chemical probe validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-aminoquinazoline-7-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.